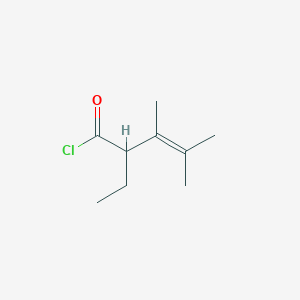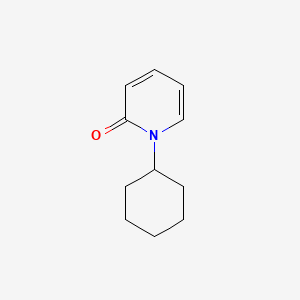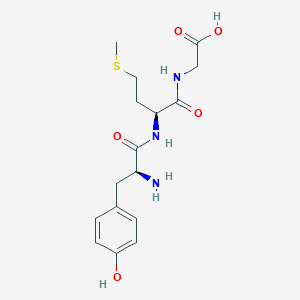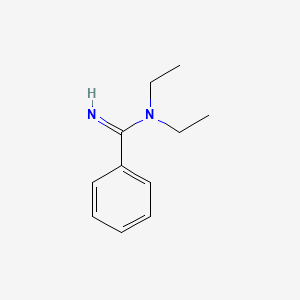
1,1,3-Trimethyl-5-methylidenecyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trimethyl-5-methylidenecyclohexane is a cyclic hydrocarbon with the molecular formula C10H18 It is a derivative of cyclohexane, characterized by the presence of three methyl groups and one methylene group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethyl-5-methylidenecyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 1,1,3-trimethylcyclohexane, a methylene group can be introduced through a series of reactions involving reagents such as methylene iodide and a strong base like sodium hydride. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can facilitate the alkylation and methylene introduction steps, improving yield and efficiency. The use of continuous flow reactors and advanced separation techniques can further optimize the production process.
化学反応の分析
Types of Reactions: 1,1,3-Trimethyl-5-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in a fully saturated cyclohexane derivative.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is effective for reduction reactions.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Products include 1,1,3-trimethyl-5-hydroxycyclohexane, 1,1,3-trimethyl-5-oxocyclohexane, and 1,1,3-trimethyl-5-carboxycyclohexane.
Reduction: The major product is 1,1,3,5-tetramethylcyclohexane.
Substitution: Halogenated derivatives such as 1,1,3-trimethyl-5-chlorocyclohexane or 1,1,3-trimethyl-5-bromocyclohexane.
科学的研究の応用
1,1,3-Trimethyl-5-methylidenecyclohexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of substituted cyclohexanes. It is also used in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing. It may have applications in the development of new pharmaceuticals.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavorings.
作用機序
The mechanism of action of 1,1,3-trimethyl-5-methylidenecyclohexane depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the presence of the methylene group. These structural features can affect the compound’s interaction with various reagents and catalysts, leading to different reaction pathways and products.
類似化合物との比較
1,1,3-Trimethylcyclohexane: Lacks the methylene group, resulting in different reactivity and applications.
1,3,5-Trimethylcyclohexane: Similar structure but without the methylene group, leading to different chemical properties.
Cyclohexane: The parent compound, with no substituents, serves as a baseline for comparing the effects of methyl and methylene groups.
Uniqueness: 1,1,3-Trimethyl-5-methylidenecyclohexane is unique due to the combination of three methyl groups and one methylene group on the cyclohexane ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
特性
CAS番号 |
40643-68-3 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
1,1,3-trimethyl-5-methylidenecyclohexane |
InChI |
InChI=1S/C10H18/c1-8-5-9(2)7-10(3,4)6-8/h9H,1,5-7H2,2-4H3 |
InChIキー |
UPZBEMHBOJRKHB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=C)CC(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
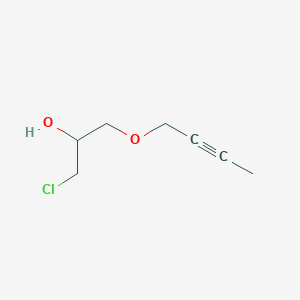
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
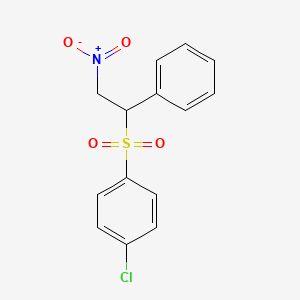
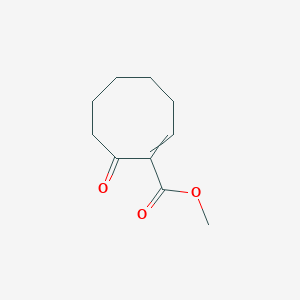
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
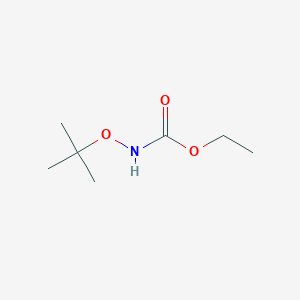

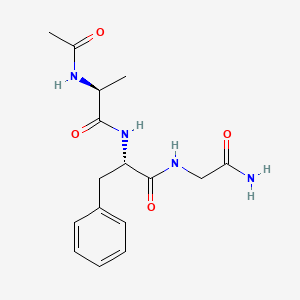
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
